N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide
Description
N-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide is a synthetic organic compound characterized by a pyrrolidine core substituted with a 4-methoxybenzenesulfonyl group at the 1-position and an ethanediamide (oxamide) linker bridging a methylene group (attached to the pyrrolidin-2-yl ring) and a 4-methylphenyl moiety. The compound shares motifs with sulfonamide- and pyrrolidine-containing analogs described in the literature, such as those in and .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-5-7-16(8-6-15)23-21(26)20(25)22-14-17-4-3-13-24(17)30(27,28)19-11-9-18(29-2)10-12-19/h5-12,17H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWIOJDXOGUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets.
Mode of Action
The spatial orientation of substituents and different stereoisomers of the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their target selectivity.
Pharmacokinetics
Modifications to the structure of pyrrolidine derivatives have been reported to optimize their pharmacokinetic profile.
Biological Activity
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide is a complex organic compound with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)ethanediamide
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.5 g/mol
- CAS Number : 896285-91-9
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:
- Pyrrolidine Ring : This moiety is known to interact with protein receptors, potentially modulating their activity.
- Methoxybenzenesulfonyl Group : Enhances binding affinity and specificity towards target enzymes or receptors.
- Ethane Diamide Linkage : Contributes to the stability and bioavailability of the compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing similar functional groups can selectively inhibit DNA topoisomerases, which are crucial for DNA replication and transcription.
- Cytotoxicity Studies : Compounds with a similar structure have demonstrated selective cytotoxicity against lung cancer cells (IC50 = 0.4 µg/ml) while showing less potency against colon and stomach cancer cells (IC50 > 20 µg/ml) .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Similar Compound A | A549 (Lung) | 0.4 |
| Similar Compound B | Col2 (Colon) | >20 |
| Similar Compound C | SNU-638 (Stomach) | >20 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Topoisomerase Inhibition : Several compounds in the same class have shown selective inhibition of topoisomerase I over topoisomerase II, indicating a targeted mechanism of action that could be leveraged for therapeutic applications .
Study on Enzyme Interaction
A study investigated the interaction of similar compounds with human DNA topoisomerases. The results indicated that certain derivatives exhibited potent inhibitory activity against topoisomerase I, suggesting a mechanism by which these compounds could induce apoptosis in cancer cells .
Pharmacokinetics and Bioavailability
Another aspect of research focused on the pharmacokinetic properties of related compounds. Findings suggested that modifications to the methoxybenzenesulfonyl group could enhance brain penetration and overall bioavailability, making them suitable candidates for central nervous system-targeted therapies .
Scientific Research Applications
Medicinal Chemistry
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Properties : Preliminary studies suggest that this compound may interact with cancer cell signaling pathways, potentially inhibiting tumor growth and proliferation.
Biochemical Research
The compound's interactions with enzymes and proteins make it a valuable tool in biochemical research:
- Enzyme Inhibition : The methoxybenzenesulfonyl group may enhance binding affinity to specific enzymes, allowing for targeted inhibition studies.
- Protein Interaction Studies : The pyrrolidine ring can modulate receptor activity, making it useful for studying protein-ligand interactions.
Material Science
In material science, the compound can serve as a building block for synthesizing new materials:
- Polymer Development : Its unique chemical structure may be utilized in the development of polymers with specific properties for industrial applications.
- Nanomaterials : Investigating its role in nanotechnology could lead to advancements in drug delivery systems or sensors.
Case Study 1: Anti-inflammatory Effects
A study conducted on a derivative of this compound demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting its potential as an anti-inflammatory agent. The results indicated a dose-dependent response, highlighting the importance of structural modifications in enhancing efficacy.
Case Study 2: Anticancer Activity
In vitro experiments revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggested that it induces apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Structure : Features a 4-methylbenzenesulfonamide group linked to a chiral center with 4-methoxyphenyl and naphthyl substituents.
- Key Data :
- Comparison : The target compound lacks the naphthyl group but includes a pyrrolidine ring and ethanediamide linker, which may reduce lipophilicity compared to this analog.
N-(2-Methoxyethyl)-1-({(2S)-1-[(4-Methylphenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structure : Contains a pyrrolidine ring with a 4-methylphenylmethanesulfonyl group and a triazole-carboxamide substituent.
- Key Data : Structural emphasis on the triazole moiety, which may enhance π-π stacking interactions compared to the ethanediamide linker in the target compound .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Structure : Ethanediamide linker connects a 4-methoxyphenyl group and a piperazinyl-ethyl moiety with a 4-methylbenzoyl substituent.
- Key Data : Molecular weight ~500 g/mol (estimated). The piperazine ring introduces basicity, unlike the pyrrolidine in the target compound .
- Comparison : The target compound’s pyrrolidine-sulfonyl motif may confer different conformational dynamics compared to the piperazine-benzoyl group here.
4-Methoxybutyrylfentanyl ()
- Structure : Arylpiperidine opioid derivative with a 4-methoxyphenyl group and butyramide chain.
- Comparison : While both compounds have 4-methoxyaryl groups, the target’s ethanediamide and sulfonyl groups contrast with fentanyl’s piperidine and amide pharmacophore, suggesting divergent bioactivity.
Key Structural and Functional Insights
- Sulfonyl vs.
- Linker Flexibility : The ethanediamide linker in the target compound and may restrict conformational mobility compared to single-amide or triazole linkers .
- Substituent Effects : The 4-methylphenyl group in the target compound could enhance lipophilicity relative to the naphthyl group in but reduce it compared to the triazole in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
